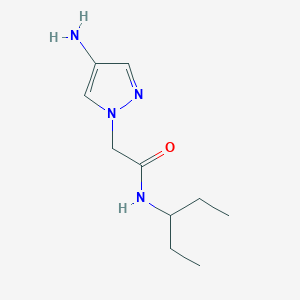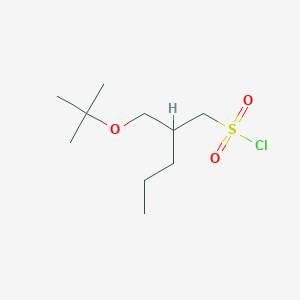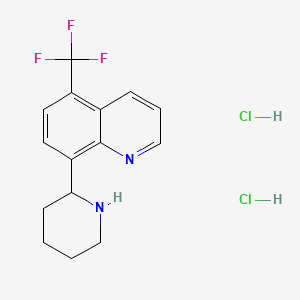
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound’s molecular formula is C17H18Cl2F3N2, and it is often utilized for its potential therapeutic and biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often incorporating advanced techniques like crystallization and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
- 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline hydrochloride
- 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline methanol
Comparison: Compared to its analogs, 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H17Cl2F3N2 |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
8-piperidin-2-yl-5-(trifluoromethyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C15H15F3N2.2ClH/c16-15(17,18)12-7-6-11(13-5-1-2-8-19-13)14-10(12)4-3-9-20-14;;/h3-4,6-7,9,13,19H,1-2,5,8H2;2*1H |
Clé InChI |
UHLVNOMYEKSMQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=C3C(=C(C=C2)C(F)(F)F)C=CC=N3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


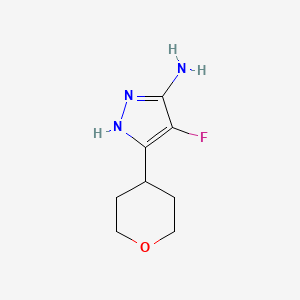
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)

![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
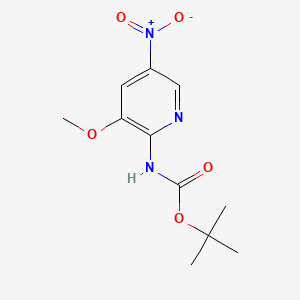
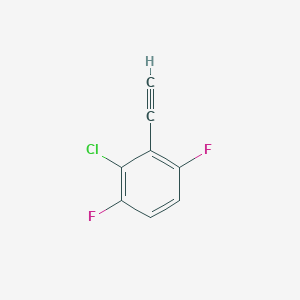
![1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13495782.png)

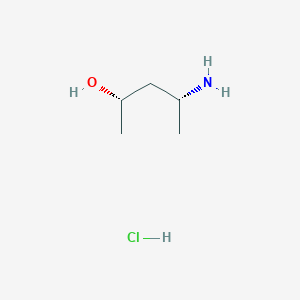
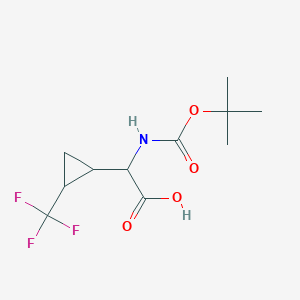
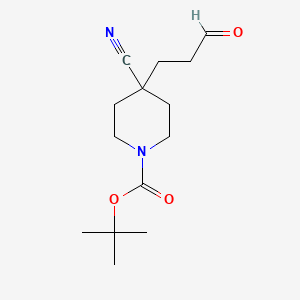
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)
